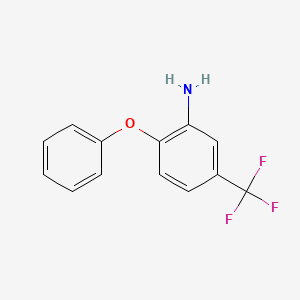

2-Phenoxy-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-phenoxy-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-6-7-12(11(17)8-9)18-10-4-2-1-3-5-10/h1-8H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDYIQSNURRMNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70542725 | |

| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-29-1 | |

| Record name | 2-Phenoxy-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70542725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline

Abstract

This guide provides a comprehensive, step-by-step technical overview for the synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is strategically divided into two primary stages: the formation of a diaryl ether via an Ullmann condensation, followed by the catalytic reduction of a nitro intermediate. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and emphasizes the critical parameters that ensure a successful and efficient synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of target molecules, while the phenoxy-aniline scaffold provides a versatile platform for further chemical modifications.

The synthetic approach detailed herein is a robust two-step process. This strategy is predicated on the well-established Ullmann condensation for the formation of the C-O bond, creating the diaryl ether backbone, followed by a highly efficient catalytic hydrogenation to reduce the nitro group to the desired amine. This route is advantageous due to its reliance on readily available starting materials and its generally high yields.

Logical Workflow of the Synthesis

The overall synthetic pathway can be visualized as follows:

Caption: A high-level overview of the two-step synthesis.

Step 1: Synthesis of 2-Phenoxy-5-(trifluoromethyl)nitrobenzene via Ullmann Condensation

The first critical step is the formation of the diaryl ether linkage. This is achieved through a copper-catalyzed Ullmann condensation, a classic and reliable method for coupling an aryl halide with an alcohol or phenol.[1] In this case, we will be reacting phenol with 2-chloro-5-nitrobenzotrifluoride. The electron-withdrawing nature of the nitro and trifluoromethyl groups on the aryl chloride facilitates the nucleophilic aromatic substitution.

Reaction Mechanism: Ullmann Condensation

The reaction is believed to proceed through a copper(I) phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper(I) species.

Caption: A simplified mechanism of the Ullmann condensation.

Detailed Experimental Protocol: Step 1

Materials and Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Chloro-5-nitrobenzotrifluoride | 118-83-2 | 225.56 | 50 | 11.28 g |

| Phenol | 108-95-2 | 94.11 | 60 | 5.65 g |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 75 | 10.37 g |

| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 5 | 0.95 g |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | 100 mL |

Procedure:

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrobenzotrifluoride (11.28 g, 50 mmol), phenol (5.65 g, 60 mmol), anhydrous potassium carbonate (10.37 g, 75 mmol), and copper(I) iodide (0.95 g, 5 mmol).

-

Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-18 hours. A similar synthesis is described in a Chinese patent, highlighting the industrial applicability of this method.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 500 mL of cold water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with 1 M NaOH (2 x 100 mL) to remove unreacted phenol, followed by a brine wash (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenoxy-5-(trifluoromethyl)nitrobenzene as a solid.

Step 2: Catalytic Reduction of 2-Phenoxy-5-(trifluoromethyl)nitrobenzene

The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[3] Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this purpose.

Detailed Experimental Protocol: Step 2

Materials and Reagents:

| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Phenoxy-5-(trifluoromethyl)nitrobenzene | 368-88-7 | 283.21 | 40 | 11.33 g |

| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | - | ~500 mg |

| Methanol (MeOH) | 67-56-1 | 32.04 | - | 200 mL |

| Hydrogen Gas (H₂) | 1333-74-0 | 2.02 | - | Balloon/Cylinder |

Procedure:

-

Reaction Setup: In a 500 mL hydrogenation flask, dissolve 2-phenoxy-5-(trifluoromethyl)nitrobenzene (11.33 g, 40 mmol) in 200 mL of methanol.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (~500 mg) to the solution under a gentle stream of nitrogen.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or connect to a hydrogenation apparatus). Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere has been replaced with hydrogen.

-

Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen. The reaction is typically complete in 4-8 hours. Monitor the reaction by TLC until the starting material is fully consumed.

-

Work-up:

-

Carefully purge the reaction vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation.

Safety and Handling

Working with nitroaromatic compounds and trifluoromethyl anilines requires strict adherence to safety protocols.

-

Nitroaromatics: These compounds are often toxic and can be absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Trifluoromethyl Anilines: Many anilines are toxic and may cause skin irritation or allergic reactions.[5][6][7] Ensure proper ventilation and wear appropriate PPE.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity. The palladium catalyst can be pyrophoric, especially after use. Do not allow the catalyst to dry in the air. Quench the catalyst on the Celite® pad with water before disposal.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

CAS Number: 349-56-4

-

Molecular Formula: C₁₃H₁₀F₃NO

-

Molecular Weight: 253.22 g/mol

-

Appearance: Typically an off-white to pale yellow solid.

-

Expected Spectroscopic Data:

-

¹H NMR: Peaks corresponding to the aromatic protons of both phenyl rings.

-

¹⁹F NMR: A singlet corresponding to the CF₃ group.

-

¹³C NMR: Resonances for all 13 carbon atoms.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight.

-

Conclusion

The two-step synthesis of this compound presented in this guide, employing an Ullmann condensation followed by catalytic reduction, is a reliable and efficient method for producing this valuable intermediate. By carefully controlling reaction conditions and adhering to safety protocols, researchers can consistently obtain high yields of the desired product, facilitating its use in further synthetic applications in drug discovery and materials science.

References

-

Oakwood Products. (2008). Material Safety Data Sheet: 3-(Trifluoromethyl)aniline. Retrieved from [Link]

- CN102399152B. (2012). Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene. Google Patents.

-

LookChem. (n.d.). 1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene. Retrieved from [Link]

-

Bakherad, M., et al. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Molecules. Retrieved from [Link]

-

MDPI. (2022). Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

European Patent Office. (1984). Process for catalytically reducing nitroaromatic compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

National Institutes of Health. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. Retrieved from [Link]

Sources

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. CN102399152B - Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)-nitrobenzene - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. abdurrahmanince.net [abdurrahmanince.net]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties and Spectral Analysis of 2-Phenoxy-5-(trifluoromethyl)aniline and Its Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and spectral data of aromatic compounds featuring a trifluoromethyl group and an aniline moiety. Due to the limited availability of specific experimental data for 2-Phenoxy-5-(trifluoromethyl)aniline, this guide will focus on a detailed analysis of the closely related and well-characterized analog, 2-Methoxy-5-(trifluoromethyl)aniline (CAS: 349-65-5) . The principles and data presented for this analog serve as a strong predictive framework for understanding the characteristics of the target molecule. This document is intended to be a valuable resource for researchers in medicinal chemistry and materials science, offering insights into the synthesis, purification, and characterization of this class of compounds.

Introduction: The Significance of Trifluoromethylated Anilines

The introduction of a trifluoromethyl (-CF3) group into an organic molecule can profoundly alter its physicochemical and biological properties. The high electronegativity of the fluorine atoms often enhances metabolic stability, binding affinity to biological targets, and lipophilicity, making trifluoromethylated compounds highly sought after in drug discovery and agrochemical development. Anilines, in turn, are fundamental building blocks in organic synthesis. The combination of these two moieties in a single molecule, such as in the case of this compound, creates a versatile scaffold for the synthesis of novel bioactive compounds and functional materials.

This guide will delve into the core chemical properties and the spectral signatures that are crucial for the identification and characterization of these molecules.

Physicochemical Properties: A Comparative Analysis

For a robust comparison, we will present the known properties of 2-Methoxy-5-(trifluoromethyl)aniline. The primary difference is the substitution of a phenyl ring for a methyl group on the ether oxygen, which will significantly impact properties like molecular weight, melting point, and solubility.

| Property | 2-Methoxy-5-(trifluoromethyl)aniline | This compound (Predicted) |

| CAS Number | 349-65-5[1][2][3] | Not Assigned |

| Molecular Formula | C8H8F3NO[1][3] | C13H10F3NO[4] |

| Molecular Weight | 191.15 g/mol [1] | 253.22 g/mol [4] |

| Melting Point | 58-60 °C[3] | Higher than the methoxy analog, likely a solid at room temperature. |

| Boiling Point | Not readily available | Expected to be significantly higher due to increased molecular weight and van der Waals forces. |

| Appearance | White to light yellow or beige-greyish to brownish crystalline powder[3] | Likely a crystalline solid. |

| Solubility | Soluble in organic solvents. | Expected to have good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

Expert Insight: The replacement of the methyl group with a phenyl group is expected to increase the melting point due to enhanced crystal lattice packing and pi-stacking interactions between the aromatic rings. The larger size and increased number of electrons will also lead to stronger intermolecular forces, resulting in a higher boiling point.

Synthesis and Reactivity

A plausible synthetic route to this compound would likely involve a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide anion displaces a leaving group (such as a halogen) from a suitably substituted nitrobenzene precursor, followed by the reduction of the nitro group to an amine. A similar, documented synthesis for 2-Methoxy-5-(trifluoromethyl)aniline involves the hydrogenation of 4-methoxy-3-nitrobenzotrifluoride using a palladium on carbon (Pd/C) catalyst[3].

DOT Script for a Generalized Synthesis Workflow

Caption: Generalized synthetic workflow for this compound.

Spectral Data and Structural Elucidation

The unequivocal identification of a synthesized compound relies on a combination of spectroscopic techniques. Below, we present the expected spectral data for this compound, with interpretive guidance based on the known data for 2-Methoxy-5-(trifluoromethyl)aniline and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons: The protons on the aniline and phenoxy rings will appear in the aromatic region (typically 6.5-8.0 ppm). The specific splitting patterns will be complex due to coupling between adjacent protons.

-

Amine Protons: The -NH2 protons will likely appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Aromatic Carbons: The carbons of the two aromatic rings will resonate in the downfield region (110-160 ppm).

-

Trifluoromethyl Carbon: The carbon of the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

-

-

¹⁹F NMR: Fluorine NMR is particularly useful for fluorinated compounds. The -CF3 group will give a singlet in the ¹⁹F NMR spectrum, and its chemical shift will be characteristic of a trifluoromethyl group attached to an aromatic ring.

Expert Insight: When analyzing the ¹H NMR spectrum, the integration of the signals is key to determining the relative number of protons in different regions of the molecule. For this compound, one would expect a total integration corresponding to 10 protons (3 on the aniline ring, 5 on the phenoxy ring, and 2 for the amine group).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in this compound |

| N-H Stretch (Aniline) | 3300-3500 (two bands for primary amine) | Yes |

| C-H Stretch (Aromatic) | 3000-3100 | Yes |

| C=C Stretch (Aromatic) | 1400-1600 | Yes |

| C-O Stretch (Aryl Ether) | 1200-1250 | Yes |

| C-F Stretch (Trifluoromethyl) | 1100-1300 (strong, multiple bands) | Yes |

Expert Insight: The IR spectrum provides a quick and reliable method to confirm the presence of the key functional groups. The strong and complex absorptions in the 1100-1300 cm⁻¹ region are a hallmark of the C-F bonds of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) in a high-resolution mass spectrum (HRMS) would be expected at m/z 253.0660, corresponding to the molecular formula C13H10F3NO. The fragmentation pattern would likely involve the loss of the phenoxy group or cleavage of the C-N bond.

DOT Script for a Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic characterization of a novel compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, compounds of this class should be handled with care. Based on analogs, it should be considered as potentially harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, yet currently under-characterized, chemical entity with significant potential in medicinal chemistry and materials science. This technical guide has provided a comprehensive framework for understanding its expected chemical properties and spectral characteristics by drawing strong analogies to the well-documented compound, 2-Methoxy-5-(trifluoromethyl)aniline. The detailed discussion of synthetic strategies and spectroscopic interpretation protocols herein should empower researchers to confidently synthesize, purify, and characterize this and other related novel molecules. As with any new compound, thorough experimental verification of the predicted properties is paramount.

References

-

PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. [Link]

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)aniline | C8H8F3NO | CID 600637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 4. This compound CAS#: [m.chemicalbook.com]

A Technical Guide to the Biological Activities of 2-Phenoxy-5-(trifluoromethyl)aniline Derivatives

Executive Summary

The 2-phenoxy-5-(trifluoromethyl)aniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and mechanisms of action of these derivatives. The strategic incorporation of a trifluoromethyl (CF3) group confers enhanced lipophilicity, metabolic stability, and binding affinity, making this scaffold a cornerstone for developing novel therapeutics.[1][2][3][4] This whitepaper consolidates current knowledge on the anticancer, antimicrobial, and anti-fibrotic properties of these compounds, details validated experimental protocols, and explores future directions for this promising class of molecules.

Introduction to the this compound Scaffold

The therapeutic potential of a drug candidate is profoundly influenced by its core structure and functional groups. The this compound scaffold combines three key components that are highly valued in modern drug design.

1.1 The Aniline and Phenoxy Moieties The aniline group is a fundamental building block in numerous pharmaceuticals, providing a key site for hydrogen bonding and further chemical modification.[5] The diaryl ether linkage of the phenoxy group introduces a degree of conformational flexibility while maintaining structural integrity, which can be crucial for optimal orientation within a biological target's binding pocket.[6]

1.2 The Trifluoromethyl Group: A Catalyst for Potency The trifluoromethyl (CF3) group is a bioisostere of methyl or chloro groups, but its unique electronic properties often lead to superior pharmacological profiles.[7] Its inclusion is a deliberate strategy to enhance a molecule's drug-like characteristics:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic oxidation by cytochrome P450 enzymes. This often results in a longer in vivo half-life.[2][8]

-

Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance bioavailability.[8][9]

-

Binding Affinity: As a potent electron-withdrawing group, the CF3 moiety can modulate the pKa of nearby functional groups and participate in favorable dipole-dipole or halogen bonding interactions, thereby increasing binding affinity and selectivity for the target protein.[1][3]

Synthetic Strategies

The synthesis of 2-phenoxyaniline derivatives is typically achieved through well-established methodologies such as the Ullmann condensation or nucleophilic aromatic substitution, followed by reduction.[10][11] A common and efficient pathway involves the coupling of a substituted phenol with an activated nitroaromatic ring, followed by the reduction of the nitro group to the desired aniline.

A generalized two-step synthesis is outlined below:

-

Step 1: Nucleophilic Aromatic Substitution: A phenol is reacted with 2-chloro-4-(trifluoromethyl)-1-nitrobenzene in the presence of a base (e.g., potassium carbonate, potassium hydroxide) in a polar aprotic solvent like DMSO or DMF. The reaction is typically heated to facilitate the formation of the diaryl ether intermediate.[10][12]

-

Step 2: Nitro Group Reduction: The resulting 2-phenoxy-5-(trifluoromethyl)nitrobenzene intermediate is then reduced to the target aniline. This can be accomplished using various reducing agents, such as iron powder in the presence of an acid (e.g., ammonium chloride), or through catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst.[12][13]

Caption: General workflow for the synthesis of 2-phenoxyaniline derivatives.

Anticancer Activity

Derivatives containing the trifluoromethyl-aniline scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[14][15]

3.1 Cytotoxic Effects and Structure-Activity Relationships Studies on structurally related compounds, such as 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines, reveal potent antiproliferative activity.[16] The data suggests that the trifluoromethyl group is a key contributor to this activity, likely by enhancing the molecule's ability to interact with intracellular targets.[17]

Table 1: Cytotoxicity of Structurally Related Trifluoromethyl-Containing Derivatives

| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 3b * | A375 | Melanoma | 25.4 | [14] |

| 3b * | C32 | Melanoma | 24.4 | [14] |

| 3b * | DU145 | Prostate Cancer | 27.8 | [14] |

| 4a * | DU145 | Prostate Cancer | 26.7 | [14] |

| Compound 8a † | A431 | Skin Carcinoma | 2.62 | [14] |

*Data from 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine series. †Data from a 4-anilinoquinazoline derivative series.

3.2 Proposed Mechanism: Induction of Apoptosis While specific mechanisms for the this compound class are still under investigation, a primary mode of action for many cytotoxic anilines is the induction of apoptosis (programmed cell death).[14][15] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program, and can be triggered by interference with critical signaling pathways such as the PI3K/AKT/mTOR pathway.[18][19]

Caption: Simplified apoptotic pathway potentially induced by trifluoromethylaniline derivatives.

3.3 Experimental Protocol: MTT Assay for Cytotoxicity Assessment The MTT assay is a robust colorimetric method to assess cell viability based on the metabolic activity of mitochondrial enzymes.[20]

-

Cell Seeding: Plate cancer cells (e.g., A375, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[21][22]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[21]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[22][23]

-

Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration required to inhibit 50% of cell growth).[14]

Antimicrobial and Antibiofilm Activity

Trifluoro-aniline derivatives have demonstrated significant efficacy against various bacterial pathogens, including drug-resistant strains.[24]

4.1 Spectrum of Activity Studies have shown that trifluoromethyl-substituted anilines and related pyrazoles exhibit potent antibacterial and antibiofilm properties, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species.[25][26] Additionally, activity has been noted against Gram-negative pathogens such as Vibrio parahaemolyticus, a significant cause of foodborne illness.[24][27]

Table 2: Antimicrobial Activity of Representative Trifluoromethyl-Aniline Derivatives

| Compound | Target Organism | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| ITFMA * | V. parahaemolyticus | Antibacterial | 50 | [24][27] |

| ACNBF † | V. parahaemolyticus | Antibacterial | 100 | [24][27] |

| Compound 25 ‡ | S. aureus (MRSA) | Antibacterial | 0.78 | [25] |

| Compound 25 ‡ | E. faecium | Antibacterial | 0.78 | [25] |

*ITFMA: 2-iodo-4-trifluoromethylaniline †ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride ‡A bromo and trifluoromethyl-substituted pyrazole aniline derivative.

4.2 Mechanism of Action The antimicrobial action of these compounds is often multifaceted:

-

Membrane Disruption: The lipophilic nature of the trifluoromethyl group likely contributes to the disruption of bacterial cell membranes, leading to cell death.[24][27]

-

Inhibition of Virulence Factors: These derivatives can significantly reduce the expression of key virulence factors, including motility, protease activity, and hemolysis, thereby diminishing the pathogen's ability to cause infection.[24][27]

-

Biofilm Inhibition: Several compounds effectively suppress the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics.[25][27]

Other Notable Biological Activities

5.1 Anti-inflammatory Potential Inflammation is a key driver of numerous chronic diseases, and targeting inflammatory pathways is a major therapeutic strategy.[28] Related fluorine-substituted heterocyclic compounds have been identified as potent inhibitors of key inflammatory mediators, such as nuclear factor kappa B (NF-κB) and cyclooxygenase-2 (COX-2), suggesting that this compound derivatives may possess similar anti-inflammatory properties.[29][30]

5.2 Anti-fibrotic Activity: A Novel Target Fibrosis, the excessive accumulation of extracellular matrix components, leads to tissue scarring and organ failure. The enzyme Lysyl Oxidase-Like 2 (LOXL2) plays a critical role in the cross-linking of collagen and elastin, a key step in the progression of fibrosis.[31][32] Aberrant LOXL2 activity is implicated in both fibrosis and tumor metastasis.[31] Small-molecule inhibitors of LOXL2 are therefore highly sought after as potential therapeutics.[33][34] Significantly, derivatives based on the closely related 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine scaffold have been identified as potent, selective, and orally efficacious inhibitors of LOXL2.[35] This finding strongly supports the potential of the core this compound structure as a platform for developing novel anti-fibrotic agents.

Caption: Logical relationship showing LOXL2 inhibition as a therapeutic strategy for fibrosis.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. The unique physicochemical properties imparted by the trifluoromethyl group contribute to a diverse range of biological activities, including potent anticancer, antimicrobial, and anti-fibrotic effects.

Future research in this area should focus on several key objectives:

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets for the anticancer and antimicrobial activities will enable more rational drug design and optimization.

-

Expansion of Structure-Activity Relationship (SAR) Studies: Systematic modification of both the phenoxy and aniline rings will help to refine potency and selectivity while minimizing off-target effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Advancing the most promising lead compounds into animal models is a critical next step to validate their therapeutic potential and assess their drug-like properties in a whole-organism context.

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical class.

References

-

Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. (n.d.). NIH. Retrieved from [Link]

-

MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

What are LOXL2 inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved from [Link]

-

Biochemical and functional characterization of lysyl oxidase like 2 (LOXL2) inhibitors. (n.d.). European Respiratory Society. Retrieved from [Link]

-

The Role of Trifluoromethylated Compounds in Modern Drug Discovery. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC - PubMed Central. Retrieved from [Link]

-

Lysyl oxidase-like 2 inhibitor rescues D-galactose-induced skeletal muscle fibrosis. (n.d.). PubMed. Retrieved from [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. Retrieved from [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (n.d.). MDPI. Retrieved from [Link]

-

Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025, January 13). PubMed. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

-

Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. (2017, March 1). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (n.d.). RSC Publishing. Retrieved from [Link]

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021, August 22). PMC - PubMed Central. Retrieved from [Link]

- 2-Phenoxyaniline derivatives. (n.d.). Google Patents.

-

Ortho Phenoxy Aniline. (n.d.). Sihauli Chemicals. Retrieved from [Link]

-

Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer. (n.d.). Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed Central. Retrieved from [Link]

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. (n.d.). Retrieved from [Link]

-

A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

-

Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

-

2-Methoxy-5-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023, January 12). PubMed. Retrieved from [Link]

-

Trifluoromethylpyrazoles as anti-inflammatory and antibacterial agents: A review. (n.d.). SciSpace. Retrieved from [Link]

- Medicine intermediate 2-phenoxy aniline and preparation method thereof. (n.d.). Google Patents.

-

Pharmacological Activities of Aminophenoxazinones. (2021, June 7). PMC - NIH. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Page loading... [wap.guidechem.com]

- 12. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 13. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. rjptonline.org [rjptonline.org]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. clyte.tech [clyte.tech]

- 22. creative-bioarray.com [creative-bioarray.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

- 25. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 31. What are LOXL2 inhibitors and how do they work? [synapse.patsnap.com]

- 32. Lysyl oxidase-like 2 inhibitor rescues D-galactose-induced skeletal muscle fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 34. publications.ersnet.org [publications.ersnet.org]

- 35. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 2-Phenoxy-5-(trifluoromethyl)aniline Analogs and Derivatives

This guide provides a comprehensive overview of the synthetic methodologies for constructing 2-phenoxy-5-(trifluoromethyl)aniline and its derivatives. This scaffold is a significant pharmacophore in modern drug discovery, owing to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

Strategic Importance in Medicinal Chemistry

The this compound core is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The trifluoromethyl (-CF3) group is a key feature, acting as a bioisostere for other groups and significantly modulating the electronic and lipophilic character of the molecule. This often leads to improved pharmacokinetic profiles, such as enhanced metabolic stability and membrane permeability. Consequently, this structural motif is found in a variety of therapeutic agents, including those for metabolic disorders and central nervous system conditions.[1]

Core Synthetic Strategies: Building the Diaryl Ether Linkage

The central challenge in synthesizing the this compound scaffold lies in the formation of the diaryl ether bond. Two primary transition-metal-catalyzed cross-coupling reactions have proven most effective for this transformation: the Ullmann condensation and the Buchwald-Hartwig amination/etherification.

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a well-established, copper-catalyzed reaction for the formation of carbon-heteroatom bonds, including the crucial C-O linkage in diaryl ethers.[2] The classical Ullmann reaction often requires harsh conditions, such as high temperatures (frequently exceeding 210°C) and stoichiometric amounts of copper.[2] However, modern iterations have seen the development of more efficient catalytic systems.

Mechanistic Rationale: The reaction mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether and regenerates the copper(I) catalyst. The trifluoromethyl group, being strongly electron-withdrawing, activates the aryl halide towards nucleophilic attack, making this a favorable substrate for the Ullmann reaction.

A plausible synthetic route, drawing analogy from the synthesis of 2-phenoxyaniline, involves the coupling of a suitably substituted phenol with a trifluoromethylated nitroaromatic halide, followed by the reduction of the nitro group.

Conceptual Workflow for Ullmann-based Synthesis:

Figure 1: Conceptual workflow for the synthesis of this compound via an Ullmann condensation followed by nitro group reduction.

Buchwald-Hartwig Amination/Etherification: A Modern Alternative

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds.[3][4] An analogous C-O bond formation, often referred to as Buchwald-Hartwig etherification, provides a powerful and often milder alternative to the Ullmann condensation for the synthesis of diaryl ethers.[5]

Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol or amine.[3][4] Deprotonation by a base generates a palladium alkoxide or amido complex, which then undergoes reductive elimination to form the desired C-O or C-N bond and regenerate the Pd(0) catalyst.[3][4] The choice of phosphine ligand is critical for the success of this reaction, with bulky, electron-rich ligands often providing the best results.

Conceptual Workflow for Buchwald-Hartwig based Synthesis:

Figure 2: Conceptual workflow for the direct synthesis of this compound via a Buchwald-Hartwig etherification.

Synthesis of Key Precursors

The successful synthesis of the target scaffold relies on the availability of appropriately functionalized starting materials.

Synthesis of Trifluoromethylated Anilines

A common precursor is a trifluoromethyl-substituted aniline. For instance, 2-methoxy-5-(trifluoromethyl)aniline can be synthesized in high yield by the reduction of 4-methoxy-3-nitrobenzotrifluoride.

Experimental Protocol: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline [6]

-

Reaction Setup: A solution of 4-methoxy-3-nitrobenzotrifluoride in methanol is prepared in a suitable reaction vessel.

-

Catalyst Addition: 10% Palladium on activated carbon (10% loading) is added to the solution.

-

Hydrogenation: The mixture is stirred overnight at room temperature under a hydrogen atmosphere.

-

Work-up: Upon completion of the reaction, the mixture is filtered through a pad of diatomaceous earth to remove the catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure and dried under vacuum to yield 2-methoxy-5-(trifluoromethyl)aniline as an off-white solid. This protocol typically results in a high yield (e.g., 99%).

This general procedure can be adapted for the synthesis of other trifluoromethylated anilines from their corresponding nitroaromatic precursors.

Derivatization of the this compound Core

Once the core scaffold is synthesized, it can be further functionalized to explore structure-activity relationships. A common and straightforward derivatization is the acylation of the aniline nitrogen.

N-Acylation

The primary amine of the this compound can be readily acylated using a variety of acylating agents, such as acid chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.

Experimental Protocol: General N-Acylation of an Aniline

-

Reaction Setup: Dissolve the aniline (1 mmol) in a suitable solvent (e.g., acetonitrile, dichloromethane) in a round-bottomed flask.

-

Reagent Addition: Add the acyl chloride or anhydride (1.1-1.2 mmol). A base, such as triethylamine or pyridine, may be added to scavenge the generated acid.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). These reactions are often rapid at room temperature.

-

Work-up: Once the reaction is complete, the mixture is typically quenched with water or an aqueous solution.

-

Isolation and Purification: The product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

Table 1: Representative N-Acylation Reactions of Anilines

| Aniline Substrate | Acylating Agent | Product |

| Aniline | Acetic Anhydride | N-Phenylacetamide |

| 4-Chloroaniline | Benzoyl Chloride | N-(4-Chlorophenyl)benzamide |

| 2-(Trifluoromethyl)aniline | Phenylacetyl Chloride | 2-Phenyl-N-[2-(trifluoromethyl)phenyl]acetamide[2] |

Characterization of Analogs and Derivatives

The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized molecules. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H and C=O stretches in amides.

Conclusion and Future Directions

The synthesis of this compound and its derivatives is a key area of research in medicinal chemistry. The Ullmann condensation and Buchwald-Hartwig etherification are powerful tools for the construction of the core diaryl ether scaffold. The availability of various trifluoromethylated precursors and the ease of derivatization of the aniline moiety allow for the generation of diverse libraries of compounds for biological screening. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, as well as the exploration of novel derivatization strategies to access new chemical space.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

- Google Patents.

-

SciSpace. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.[Link]

- Google Patents.

-

Wikipedia. Ullmann reaction. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

SpectraBase. 4-[3-(Trifluoromethyl)phenoxy]aniline, N-acetyl- - Optional[FTIR] - Spectrum. [Link]

-

ACS Publications. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction | Chemical Reviews. [Link]

-

ResearchGate. 2-{[2-Chloro-5-(trifluoromethyl)phenyl]iminomethyl]phenol. [Link]

Sources

- 1. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 2. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

CAS number 349-65-5 synthesis and characterization

An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5)

A Comprehensive Resource for Synthesis, Characterization, and Application

Abstract

This technical guide provides a detailed examination of 2-Methoxy-5-(trifluoromethyl)aniline (CAS 349-65-5), a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This document outlines a high-yield synthetic pathway, establishes a robust protocol for its comprehensive characterization, and discusses its significant applications. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and professionals engaged in drug discovery and fine chemical synthesis.

Introduction: The Strategic Importance of 2-Methoxy-5-(trifluoromethyl)aniline

2-Methoxy-5-(trifluoromethyl)aniline is an aniline derivative featuring a methoxy (-OCH3) and a trifluoromethyl (-CF3) group on the benzene ring.[3] These substitutions create a unique electronic environment that significantly influences the compound's chemical properties and reactivity. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the electron-donating methoxy group, makes this molecule a versatile building block in organic synthesis.[1][3]

The trifluoromethyl group is known to enhance key molecular properties such as lipophilicity, metabolic stability, and binding affinity, making it a highly desirable feature in the design of bioactive molecules.[2][3] Consequently, 2-Methoxy-5-(trifluoromethyl)aniline is a sought-after precursor in the development of novel therapeutic agents, particularly those targeting neurological disorders, as well as in the formulation of high-efficacy herbicides and pesticides.[1][4]

Table 1: Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline

| Property | Value | Source(s) |

| CAS Number | 349-65-5 | [2][5] |

| Molecular Formula | C8H8F3NO | [5] |

| Molecular Weight | 191.15 g/mol | [5] |

| Appearance | White to beige-greyish or brownish crystalline powder | [2][6] |

| Melting Point | 58-60 °C | [6][7] |

| Solubility | Soluble in organic solvents such as methanol and ethanol | [2] |

Synthesis Methodology: Catalytic Hydrogenation

The most common and efficient synthesis of 2-Methoxy-5-(trifluoromethyl)aniline involves the catalytic hydrogenation of 4-Methoxy-3-nitrobenzotrifluoride. This method is favored for its high yield and operational simplicity.

Reaction Rationale and Causality

-

Starting Material : 4-Methoxy-3-nitrobenzotrifluoride is the ideal precursor. The nitro group at the 3-position is readily reduced to an amine, while the methoxy and trifluoromethyl groups remain intact under the chosen reaction conditions.

-

Catalyst : Palladium on activated carbon (10% Pd/C) is the catalyst of choice.[6][8] Palladium is highly effective in catalyzing the reduction of aromatic nitro groups, offering excellent efficiency and selectivity. The carbon support provides a high surface area for the reaction to occur.

-

Reducing Agent : Hydrogen gas (H₂) is a clean and effective reducing agent. The reaction proceeds under a hydrogen atmosphere, ensuring the complete reduction of the nitro group.[6][8]

-

Solvent : Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and is compatible with the catalytic hydrogenation process.[6][8]

Step-by-Step Experimental Protocol

-

Reaction Setup : A solution of 4-Methoxy-3-nitrobenzotrifluoride in methanol is prepared in a reaction vessel suitable for hydrogenation.

-

Catalyst Addition : 10% Palladium on carbon (10% loading) is carefully added to the solution.[6][8]

-

Hydrogenation : The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere.[6][8]

-

Work-up : Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst.[6][8]

-

Isolation : The filtrate is concentrated under reduced pressure and dried under vacuum to yield 2-Methoxy-5-(trifluoromethyl)aniline as an off-white solid. This process typically results in a high yield of up to 99%.[6][8]

Diagram 1: Synthesis Workflow

Caption: Synthesis of 2-Methoxy-5-(trifluoromethyl)aniline via catalytic hydrogenation.

Comprehensive Characterization

To ensure the identity and purity of the synthesized product, a multi-faceted characterization approach is essential.

Spectroscopic Analysis

Table 2: Key Spectroscopic Data for 2-Methoxy-5-(trifluoromethyl)aniline

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy protons, aromatic protons, and amine protons. |

| ¹³C NMR | Resonances for all eight unique carbon atoms, including the trifluoromethyl carbon. |

| ¹⁹F NMR | A characteristic signal for the trifluoromethyl group. |

| IR Spectroscopy | Absorption bands for N-H (amine), C-H (aromatic and methyl), C-O (methoxy), and C-F (trifluoromethyl) bonds. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak (MH+) at m/z 192.1.[6] |

Chromatographic Analysis

-

Gas Chromatography (GC) : GC is a suitable method for assessing the purity of the final product, with typical purities expected to be >98%.[3]

-

High-Performance Liquid Chromatography (HPLC) : HPLC can also be employed for purity analysis, particularly for monitoring reaction progress and for quality control of the final product.

Diagram 2: Characterization Workflow

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 349-65-5: 2-Methoxy-5-(trifluoromethyl)aniline [cymitquimica.com]

- 4. 2-Methoxy-5-(trifluoromethyl)aniline (349-65-5) at Nordmann - nordmann.global [nordmann.global]

- 5. scbt.com [scbt.com]

- 6. 2-Methoxy-5-(trifluoromethyl)aniline | 349-65-5 [chemicalbook.com]

- 7. 2-Methoxy-5-(trifluoromethyl)aniline 96 349-65-5 [sigmaaldrich.com]

- 8. 2-Methoxy-5-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)aniline

A Note to the Reader: Initial searches for the physical properties of "2-Phenoxy-5-(trifluoromethyl)aniline" did not yield specific data for this compound, suggesting it may be a novel or less-documented substance. However, substantial information is available for the structurally analogous and commercially significant compound, 2-Methoxy-5-(trifluoromethyl)aniline (CAS No. 349-65-5). This guide will provide a comprehensive analysis of the physical properties of this related molecule, offering valuable insights for researchers, scientists, and drug development professionals working with similar fluorinated anilines.

Introduction

2-Methoxy-5-(trifluoromethyl)aniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group on the aniline ring imparts unique electronic properties, influencing its reactivity, lipophilicity, and biological activity.[2] A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, process development, and formulation. This guide offers a detailed examination of these properties, supported by experimental methodologies and theoretical considerations.

Molecular Structure and Key Identifiers

A foundational understanding of the compound begins with its structural and identifying information.

| Identifier | Value |

| IUPAC Name | 2-methoxy-5-(trifluoromethyl)aniline |

| CAS Number | 349-65-5[3] |

| Molecular Formula | C₈H₈F₃NO |

| Molecular Weight | 191.15 g/mol [1] |

| SMILES | COC1=C(C=C(C=C1)C(F)(F)F)N[3] |

| InChI Key | RKUSRLUGUVDNKP-UHFFFAOYSA-N[3] |

Thermal Properties

The thermal behavior of a compound dictates its physical state at various temperatures and is critical for purification, storage, and reaction setup.

Melting Point

The melting point is a key indicator of a solid's purity and the strength of its crystal lattice.

| Property | Value | Source |

| Melting Point | 58-60 °C (lit.) | [4] |

| 58 - 62 °C | [1] |

Discussion: The relatively sharp melting point range of 58-62°C suggests that commercially available 2-Methoxy-5-(trifluoromethyl)aniline is typically a crystalline solid of high purity at room temperature.[1][4] The presence of both a polar amine and a methoxy group, along with the trifluoromethyl group, allows for a combination of dipole-dipole interactions and van der Waals forces within the crystal lattice, contributing to this melting point.

Boiling Point

The boiling point reflects the volatility of the compound and is essential for distillation-based purification.

| Property | Value | Source |

| Boiling Point | 230.1±40.0 °C (Predicted) | [4] |

Discussion: The predicted boiling point is relatively high, which is expected for a molecule of this molecular weight with polar functional groups capable of hydrogen bonding (N-H) and strong dipole-dipole interactions. It is important to note that this value is predicted and experimental determination under reduced pressure would be advisable to prevent thermal decomposition.

Spectroscopic and Physicochemical Data

Spectroscopic data provides a fingerprint for compound identification and structural elucidation, while other physicochemical properties govern its behavior in different environments.

Summary of Key Properties

| Property | Value | Source |

| Appearance | White to light yellow to green powder to crystal. Beige-gray to brown crystalline powder. | [1][4] |

| Density | 1.2645 g/cm³ (estimate) | [4] |

| pKa | 3.31±0.10 (Predicted) | [4] |

| Solubility | Soluble in organic solvents.[2] |

Discussion: The compound's appearance can vary, which may be indicative of minor impurities or different crystalline forms.[1][4] Its predicted pKa suggests it is a weak base, a characteristic feature of anilines, which is further influenced by the electron-withdrawing trifluoromethyl group.[4] The lipophilicity is enhanced by the trifluoromethyl group, leading to good solubility in common organic solvents.[2]

Experimental Protocols

The determination of these physical properties requires precise experimental techniques. Below are standard protocols for key measurements.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of a solid sample of 2-Methoxy-5-(trifluoromethyl)aniline.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate is used to approximate the melting point.

-

The measurement is repeated with a fresh sample, with the temperature increased slowly (1-2 °C per minute) as it approaches the approximate melting point.

-

The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Causality: A sharp melting range (e.g., within 1-2 °C) is indicative of a pure compound. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.

Protocol 2: Solubility Assessment

Objective: To qualitatively assess the solubility of 2-Methoxy-5-(trifluoromethyl)aniline in various solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities are chosen (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane).

-

Procedure:

-

Approximately 10 mg of the compound is placed into a series of test tubes.

-

The solvent is added dropwise to each test tube with agitation.

-

The sample is observed for dissolution. Solubility is often categorized as soluble, sparingly soluble, or insoluble.

-

Causality: The principle of "like dissolves like" is demonstrated here. The presence of the polar amine and ether groups suggests potential solubility in polar protic and aprotic solvents, while the aromatic ring and trifluoromethyl group contribute to solubility in less polar organic solvents.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like 2-Methoxy-5-(trifluoromethyl)aniline.

Caption: Workflow for Synthesis and Characterization.

Safety and Handling

2-Methoxy-5-(trifluoromethyl)aniline is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Store in a cool, dark place under an inert atmosphere.[4]

Conclusion

2-Methoxy-5-(trifluoromethyl)aniline is a solid crystalline compound with a melting point in the range of 58-62°C. Its structure, featuring both electron-donating and withdrawing groups, makes it a valuable and reactive intermediate in medicinal and agricultural chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and developers to handle, characterize, and utilize this compound effectively and safely in their synthetic endeavors.

References

-

Wikipedia. Phenol. [Link]

-

PubChem. 2-Methoxy-5-(trifluoromethyl)aniline. [Link]

-

PubChem. 3-(Trifluoromethyl)aniline. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Phenoxy-5-(trifluoromethyl)aniline

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The trifluoromethyl group, in particular, is prized for its ability to modulate key physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] 2-Phenoxy-5-(trifluoromethyl)aniline is a compound of interest that combines the structural features of an aniline, an aromatic ether, and a trifluoromethylated benzene ring. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and the interpretation of its behavior in complex chemical and biological systems.

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a self-validating system, the data from each discrete spectroscopic technique will be shown to be congruent with the known molecular structure. The experimental choices and data interpretations are grounded in established spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Spectroscopic Workflow

The structural features of this compound, including the distinct aromatic rings and functional groups, give rise to a unique spectroscopic fingerprint. The following workflow outlines a standard approach for the comprehensive spectroscopic characterization of such a molecule.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Experimental Protocol

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL.[1] The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as those of the amine group.[2][3] Spectra would be acquired on a 400 or 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).[1]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and the amine protons. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating character of the amine and phenoxy groups will influence the chemical shifts of the aromatic protons.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.8-4.2 | broad singlet | 2H | -NH₂ | Labile protons, chemical shift is concentration and solvent dependent.[4] |

| ~6.8-7.0 | multiplet | 3H | H-3', H-4', H-5' | Protons on the phenoxy ring, shielded relative to benzene. |

| ~7.1-7.3 | multiplet | 3H | H-3, H-4, H-6 | Protons on the trifluoromethyl-substituted ring. |

| ~7.3-7.5 | multiplet | 2H | H-2', H-6' | Protons on the phenoxy ring ortho to the ether linkage. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Predicted δ (ppm) | Assignment | Rationale |

| ~115-120 | C-3, C-4, C-6 | Aromatic carbons influenced by the amine and phenoxy groups. |

| ~120-125 (q) | -C F₃ | The C-F coupling constant will be large (~270 Hz). |

| ~125-130 | C-2', C-3', C-4', C-5', C-6' | Carbons of the phenoxy ring. |

| ~130-135 | C-5 | Carbon bearing the trifluoromethyl group. |

| ~140-145 | C-1 | Carbon bearing the amine group. |

| ~150-155 | C-2 | Carbon bearing the phenoxy group. |

| ~155-160 | C-1' | Carbon of the phenoxy ring attached to the ether oxygen. |

¹⁹F NMR Spectroscopy: Predicted Data and Interpretation

¹⁹F NMR is a highly specific technique for observing fluorine-containing compounds.[5] For this compound, a single signal is expected for the -CF₃ group.

| Predicted δ (ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | singlet | -CF₃ |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation.[6] The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C-O bond of the aryl ether, the C-F bonds of the trifluoromethyl group, and the aromatic C-H and C=C bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300-3500 | Medium, sharp (doublet) | N-H stretch | Characteristic of a primary amine.[4][7] |

| 3000-3100 | Medium to weak | Aromatic C-H stretch | Typical for sp² C-H bonds. |

| 1580-1620 | Strong | C=C aromatic stretch & N-H bend | Overlapping absorptions are common in aromatic amines.[4] |

| 1200-1300 | Strong | Aryl C-O stretch | Characteristic of the phenoxy ether linkage. |

| 1100-1200 | Very Strong | C-F stretch | The trifluoromethyl group gives rise to intense absorptions in this region.[8] |

| 800-900 | Strong | C-H out-of-plane bend | Substitution pattern on the aromatic rings influences this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of fragment ions.

Experimental Protocol

The sample would be introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph, and subjected to electron ionization (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Predicted Fragmentation Pathway and Interpretation

The molecular ion (M⁺˙) of this compound is expected to be observed at m/z 253. The fragmentation pattern will be influenced by the presence of the ether linkage and the aromatic rings. Common fragmentation pathways for aryl ethers include cleavage of the C-O bond.[9][10][11]

Caption: Predicted key fragmentation pathway for this compound in EI-MS.

Key Predicted Fragments:

-

m/z 253 (M⁺˙): The molecular ion. Its presence confirms the molecular weight of the compound.

-

m/z 160: Loss of a phenoxy radical (•OC₆H₅) from the molecular ion, a common fragmentation for aryl ethers.[9][11]

-

m/z 93: Formation of the phenoxy cation [C₆H₅O]⁺.

-

m/z 77: Loss of carbon monoxide (CO) from the phenoxy cation to form the phenyl cation [C₆H₅]⁺.[9]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-consistent structural characterization. The predicted data, based on established principles and analogous compounds, offers a robust framework for the identification and quality assessment of this molecule. The interplay of the amine, phenoxy, and trifluoromethyl functionalities results in a unique spectroscopic fingerprint that can be reliably interpreted by the methods outlined in this guide. This foundational understanding is critical for researchers and scientists in the fields of drug development and materials science who work with such fluorinated compounds.

References

- University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation.

- Lenz, E. M., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168.

- Arjunan, V., et al. (2014). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. ResearchGate.

- Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- BenchChem. (2025). Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- ChemicalBook. (n.d.). This compound CAS#.

- ResearchGate. (2018). Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline.

- NJ Labs. (n.d.). FTIR Spectroscopy Analysis.

- National Institute of Standards and Technology. (n.d.). Aniline. NIST Chemistry WebBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. njlabs.com [njlabs.com]

- 7. Aniline [webbook.nist.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. studylib.net [studylib.net]

- 11. scribd.com [scribd.com]

A Technical Guide to the Solubility of 2-Phenoxy-5-(trifluoromethyl)aniline in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-phenoxy-5-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical principles governing its solubility, offers a qualitative solubility profile, and provides a detailed, field-proven experimental protocol for precise quantitative determination.

Introduction: Understanding the Molecule

This compound is a complex aromatic amine featuring three key functional moieties: an aniline ring, a phenoxy group, and a trifluoromethyl group. The interplay of these groups dictates the molecule's polarity, lipophilicity, and potential for intermolecular interactions, all of which are critical determinants of its solubility in various organic solvents.

-

Aniline Core : The basic amino group on the aniline ring can act as a hydrogen bond donor, potentially enhancing solubility in protic solvents. However, the aromatic ring itself is hydrophobic.

-

Trifluoromethyl Group (-CF3) : This highly electronegative group significantly increases the lipophilicity of the molecule.[1] The C-F bond is highly polarized, yet the overall group is considered non-polar and electron-withdrawing, which can reduce the basicity of the aniline nitrogen. This group is known to enhance metabolic stability and membrane permeability in drug candidates.[2]

-

Phenoxy Group (-OPh) : The ether linkage introduces a degree of polarity and potential for hydrogen bond acceptance. However, the additional phenyl ring contributes significantly to the molecule's hydrophobicity and can participate in hydrophobic interactions.[3]

The combination of these features suggests that this compound is a lipophilic compound with poor aqueous solubility but favorable solubility in a range of organic solvents.

Qualitative Solubility Profile: A Predictive Analysis